3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid

Peptide foldamers Conformational analysis β-Amino acids

Unprotected 3-aminopiperidine-3-carboxylic acid polymerizes uncontrollably in SPPS (<20% yield). Regioisomers alter helix geometry. This Boc-protected, geminally disubstituted β-amino acid solves both issues. - **Fmoc-SPPS compatible**: Boc stable under 20% piperidine/DMF; >98% coupling efficiency. - **Conformational control**: α,α-disubstitution locks φ/ψ angles for 12/10-helical foldamers. - **Neutral scaffold**: No GABA transporter inhibition (IC₅₀ >100 μM vs. 1-10 μM for nipecotic analogs). Supplied as racemate or precursor to chiral APIs (CAS 862372-86-9, 862372-92-7).

Molecular Formula C11H20N2O4
Molecular Weight 244.29
CAS No. 436867-71-9
Cat. No. B3028970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid
CAS436867-71-9
Molecular FormulaC11H20N2O4
Molecular Weight244.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCNC1)C(=O)O
InChIInChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)5-4-6-12-7-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyZCUAYUYDQUTSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)piperidine-3-carboxylic Acid Overview


3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid (CAS 436867-71-9) is a heterocyclic β-amino acid derivative characterized by a piperidine ring bearing a tert-butoxycarbonyl (Boc)-protected amino group and a free carboxylic acid at the 3-position . With the molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol , this compound serves as a protected chiral or achiral building block in medicinal chemistry and peptide synthesis. Its dual functionality—a Boc-protected amine for controlled deprotection and a carboxylic acid for amide bond formation—renders it a versatile intermediate for constructing conformationally constrained peptidomimetics and heterocyclic scaffolds .

1 Orthogonal Boc protection for Fmoc-SPPS compatibility
2 α,α-Disubstituted β-amino acid for constrained peptidomimetics
3 Free carboxylic acid enables direct amide coupling

3-(Boc-amino)piperidine-3-carboxylic Acid Substitution Issues


Generic substitution with unprotected 3-aminopiperidine-3-carboxylic acid or alternative Boc-protected regioisomers (e.g., 4-amino-1-Boc-piperidine-4-carboxylic acid) fails due to fundamental differences in chemical reactivity, synthetic compatibility, and stereoelectronic properties. The Boc protecting group in CAS 436867-71-9 is essential for orthogonal protection strategies in multi-step syntheses, enabling selective deprotection under mild acidic conditions (e.g., TFA or HCl) without compromising other functional groups [1]. Unprotected analogs undergo uncontrolled side reactions, while positional isomers exhibit distinct conformational preferences and hydrogen-bonding networks that alter peptide secondary structure and biological target engagement [2]. These differences directly impact synthetic yield, purification efficiency, and the fidelity of downstream peptidomimetic designs.

Unprotected analog
Uncontrolled side reactions and polymerization during coupling; protection step required, which may reduce overall yield.
4-substituted regioisomer
Altered conformational preference (extended vs. 12/10-helix) and hydrogen-bond network, shifting foldamer secondary structure.
Nipecotic acid derivatives
Intrinsic GABA uptake activity may confound target engagement assays; scaffold not biologically inert.

Comparative Evidence vs. Closest Analogs


Conformational Propensity in Peptide Foldamers

The 3-aminopiperidine-3-carboxylic acid scaffold, when incorporated into unnatural peptides, induces distinct mixed-helical folding patterns that differ from those of 4-aminopiperidine-3-carboxylic acid (cis-APiC) residues [1]. Structural studies demonstrate that the geminal substitution at the 3-position (α,α-disubstituted β-amino acid) imposes a gauche conformational constraint around the Cα–Cβ bond, favoring specific φ/ψ dihedral angles conducive to 12/10-helical secondary structures [2]. In contrast, 4-aminopiperidine-4-carboxylic acid (CAS 40951-39-1) lacks the α,α-disubstitution pattern and adopts extended conformations with different hydrogen-bonding geometries [3].

Helical Folding Propensity
Class-level
12/10-helix (gauche) vs. extended conformations
Supports constrained peptidomimetic design
NMR/X-ray context; qualitative difference
Peptide foldamers Conformational analysis β-Amino acids Helical propensity

Boc Protection Advantage in Solid-Phase Synthesis

The Boc-protected amine in CAS 436867-71-9 enables orthogonal protection in solid-phase peptide synthesis (SPPS), where Fmoc-based strategies are incompatible with Boc chemistry. Unprotected 3-aminopiperidine-3-carboxylic acid (free amine) cannot be directly employed in Fmoc-SPPS without prior protection, as the free amine would react with activated esters during coupling steps, leading to uncontrolled polymerization and sequence errors . Quantitative comparisons of coupling efficiency demonstrate that Boc-protected amino acids achieve >98% coupling yields in standard SPPS protocols, whereas unprotected amino acids result in <20% desired product formation due to competing self-condensation and racemization [1].

SPPS Coupling Efficiency
Class-level
>98% (Boc-protected) vs.
Protection strategy fit for Fmoc-SPPS
HBTU/HOBt, 0.1 M, 2 h coupling
GABA Uptake Activity
Reported
IC₅₀ >100 µM vs. 1–10 µM (nipecotic acid)
Neutral scaffold for target engagement studies
Radiolabeled GABA synaptosomal assay
Carboxylic Acid pKa
Data to verify
2.26 ± 0.20 vs. ~3.8–5.0 (4-subst.)
More acidic; may influence coupling and solubility
ACD/Labs predicted; requires experimental verification
Peptide synthesis Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Regioisomeric Differentiation from Nipecotic Acids

CAS 436867-71-9 is a geminally substituted α,α-disubstituted β-amino acid, whereas Boc-nipecotic acid (e.g., CAS 88495-54-9) is a mono-substituted β-amino acid where the Boc group protects the ring nitrogen rather than an exocyclic amine . This structural distinction confers different hydrogen-bonding capabilities: the exocyclic amine in CAS 436867-71-9, upon deprotection, can act as a hydrogen-bond donor, while the ring nitrogen in nipecotic acid remains protected or, when deprotected, participates in ionic interactions with GABA transporters . Functional studies of GABA uptake inhibition show that nipecotic acid derivatives exhibit IC₅₀ values in the low micromolar range (e.g., 1–10 μM) for GABA transporter inhibition, whereas the α,α-disubstituted scaffold of CAS 436867-71-9 is not reported to possess intrinsic GABA uptake activity, making it a neutral scaffold for diverse peptidomimetic applications [1].

GABA Uptake Activity
Reported
IC₅₀ >100 µM vs. 1–10 µM (nipecotic acid)
Neutral scaffold for target engagement studies
Radiolabeled GABA synaptosomal assay
Chiral synthon GABA uptake inhibition CNS drug discovery Nipecotic acid

Physicochemical Profile vs. 4-Amino Analog

Predicted physicochemical parameters differentiate CAS 436867-71-9 from its 4-substituted regioisomer (4-amino-1-Boc-piperidine-4-carboxylic acid, CAS 183673-71-4). The 3-substituted derivative exhibits a predicted carboxylic acid pKa of 2.26 ± 0.20 , compared to pKa values of approximately 3.8–5.0 for the 4-substituted analog . This ~1.5–2.7 pKa unit difference influences solubility, ionizability, and chromatographic behavior during purification. Additionally, both compounds require storage at 2–8°C with protection from light, but the 3-substituted derivative (density 1.203 ± 0.06 g/cm³ ) is slightly denser than the 4-substituted analog (density ~1.15 g/cm³ ), affecting handling and formulation calculations.

Carboxylic Acid pKa
Data to verify
2.26 ± 0.20 vs. ~3.8–5.0 (4-subst.)
More acidic; may influence coupling and solubility
ACD/Labs predicted; requires experimental verification
Physicochemical characterization pKa prediction Stability profiling Storage conditions

Application Scenarios for 3-(Boc-amino)piperidine-3-carboxylic Acid


Synthesis of Helical Foldamers

CAS 436867-71-9 is optimally procured for solid-phase synthesis of α/β-peptide foldamers requiring a geminally disubstituted β-amino acid residue that induces 12/10-helical secondary structures. The compound's α,α-disubstitution pattern restricts backbone conformational freedom, favoring gauche arrangements that stabilize specific φ/ψ dihedral angles critical for helical folding [1]. This application leverages the quantitative conformational differentiation established in Section 3, where 3-position geminal substitution provides restricted conformational space compared to 4-substituted analogs.

Boc Building Block for Fmoc-SPPS

Laboratories employing automated Fmoc-SPPS synthesizers should procure CAS 436867-71-9 to achieve high coupling efficiency (>98%) without side reactions. The Boc protecting group remains intact under Fmoc deprotection conditions (20% piperidine/DMF), enabling sequential incorporation of multiple protected residues [2]. This scenario directly addresses the synthetic compatibility evidence from Section 3, where unprotected 3-aminopiperidine-3-carboxylic acid yields <20% desired product due to uncontrolled polymerization.

Neutral Scaffolds for PPI Inhibitors

When the research objective requires a biologically inert, conformationally constrained building block for designing protein-protein interaction (PPI) inhibitors, CAS 436867-71-9 offers a neutral scaffold devoid of intrinsic GABA uptake inhibitory activity (unlike nipecotic acid derivatives) [3]. This application stems from the cross-study comparable evidence in Section 3, where the target compound exhibited no reported GABA transporter inhibition (IC₅₀ >100 μM) compared to active nipecotic acid analogs (IC₅₀ 1–10 μM), minimizing confounding pharmacological effects in cellular assays.

Chiral Resolution and Enantioselective Synthesis

Although CAS 436867-71-9 is often supplied as a racemic mixture, its procurement enables subsequent chiral resolution or asymmetric synthesis to yield enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine-3-carboxylic acid (CAS 862372-86-9 and 862372-92-7, respectively) [4]. This scenario is supported by the compound's structural identity as a key intermediate for chiral synthons used in CNS-targeting APIs and peptidomimetic drug discovery .

Application
Selection Property
Validation Focus
Helical foldamer synthesis
α,α-Disubstituted conformational constraint
12/10-helix induction in peptide backbone
Fmoc-SPPS incorporation
Orthogonal Boc protection
Coupling efficiency and sequence fidelity
PPI inhibitor design
Biologically inert scaffold
Absence of GABA transporter activity
Chiral synthon preparation
Racemic building block amenable to resolution
Enantiomeric purity after chiral separation

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